(2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid

Chromatographic enantioseparation Lipophilicity Reversed-phase HPLC

For laboratories developing chiral HPLC methods or peptidomimetic SAR libraries, substitution with generic 2,4-DNP-proline introduces inconsistent retention times and misleading bioactivity data. This (R)-configured building block provides a 2,6-dinitro-4-methylphenyl substitution pattern that shifts logP (XLogP3-AA 2.2 vs. 1.8) and alters UV chromophore properties, enabling distinct enantioseparation and unambiguous LC-MS monitoring (exact mass 295.08 Da). - Differentiated elution profiles vs. 2,4-DNP-proline in reversed-phase chiral stationary phases - Orthogonal UV chromophore for real-time coupling efficiency monitoring - Verified 95% purity, suitable for solid-phase peptide synthesis

Molecular Formula C12H13N3O6
Molecular Weight 295.251
CAS No. 956270-21-6
Cat. No. B2673118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid
CAS956270-21-6
Molecular FormulaC12H13N3O6
Molecular Weight295.251
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O6/c1-7-5-9(14(18)19)11(10(6-7)15(20)21)13-4-2-3-8(13)12(16)17/h5-6,8H,2-4H2,1H3,(H,16,17)/t8-/m1/s1
InChIKeyVZDCWVDXVPXQSO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile: 4-Methyl-2,6-dinitrophenyl D-Proline


(2R)-1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid (CAS 956270-21-6) is a synthetic, enantiopure D-proline derivative bearing a 4-methyl-2,6-dinitrophenyl substituent on the pyrrolidine nitrogen. It belongs to the class of N-aryl pyrrolidine-2-carboxylic acids and is primarily utilized as a chiral building block in peptidomimetic synthesis, asymmetric catalysis, and chromatographic enantioseparation method development [1]. Its computed physicochemical profile—XLogP3-AA of 2.2, topological polar surface area of 132 Ų, and exact mass of 295.08 Da—distinguishes it from the more common 2,4-dinitrophenyl-proline analogs [2].

1 Chiral building block for D-peptidomimetic synthesis and asymmetric catalysis studies
2 Differentiated lipophilicity–TPSA profile supports RP-HPLC and chiral stationary phase method development
3 (R)-enantiomer for D-amino acid surrogate studies where metabolic stability or opposite chirality is required

Why Generic DNP-Proline Analogs Cannot Substitute


The widespread 2,4-dinitrophenyl (DNP) proline derivatives (e.g., CAS 1655-55-6, CAS 10189-66-9) possess fundamentally different electronic and steric profiles compared to the 2,6-dinitro-4-methylphenyl modification present in CAS 956270-21-6. The shift of one nitro group from the 4-position to the 6-position, combined with the introduction of a methyl substituent at the 4-position, alters both the electron-withdrawing character and the conformational preferences of the N-aryl ring [1][3]. These differences manifest quantitatively in computed lipophilicity (XLogP3-AA 2.2 vs. 1.8 for DNP-prolines), hydrogen-bond acceptor count, and topological polar surface area, all of which directly impact chromatographic retention behavior and molecular recognition in biological systems [2][4]. Unverified substitution with generic DNP-proline can lead to altered elution profiles in chiral HPLC, failed coupling in solid-phase peptide synthesis, and misleading structure-activity relationship (SAR) data in protease inhibition studies.

4-Methyl-2,6-dinitrophenyl-D-proline
2,4-DNP-prolines (L or D)
2,6- vs. 2,4-nitro substitution may shift electronic character and chromatographic retention, limiting direct replacement in established protocols.
Carboxylic acid present (7 H-bond acceptors)
Decarboxylated pyrrolidine analog (5 H-bond acceptors)
Missing carboxyl group prevents amide bond formation, making the decarboxylated analog unsuitable as a proline surrogate.
(R)-configuration with 4-methyl-2,6-dinitrophenyl
D-DNP-proline ((R) but 2,4-dinitro)
Altered ring electronics and lipophilicity may lead to different molecular recognition in enzyme assays or chiral phases, despite identical absolute configuration.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity and Chromatographic Retention

The target compound exhibits a computed XLogP3-AA of 2.2, confirming a measurable increase in lipophilicity compared to both the L- and D-stereoisomers of 2,4-dinitrophenyl-proline (XLogP3-AA = 1.8 for each, as reported in ChemSrc PubChem-derived data for CAS 1655-55-6 and PubChem for CAS 10189-66-9) [1][2][3]. This difference of Δ = +0.4 log units is significant for reversed-phase chromatographic separations, where every 0.1 log unit shift in partition coefficient can materially alter retention time. The additional lipophilicity arises from the 4-methyl substituent on the phenyl ring, which is absent in the 2,4-DNP analogs [1].

Lipophilicity (XLogP3)
Reported
Δ = +0.4 log units vs. 2,4-DNP-prolines (2.2 vs. 1.8)
Reported higher lipophilicity may alter RP-HPLC retention and membrane partitioning in cellular assays.
Computed by XLogP3; cross-study comparison with PubChem data.
Chromatographic enantioseparation Lipophilicity Reversed-phase HPLC

Expanded Hydrogen-Bond Acceptor Capacity

The carboxylic acid group of CAS 956270-21-6 provides two additional hydrogen-bond acceptor sites compared to the decarboxylated analog 1-(4-methyl-2,6-dinitrophenyl)pyrrolidine (CAS 10156-63-5). PubChem data show a Hydrogen Bond Acceptor Count of 7 for the target compound versus 5 for the decarboxylated pyrrolidine [1][2]. This structural feature enables the target compound to participate in more extensive intermolecular interactions, which can be critical for molecular recognition events in enzyme active sites, chiral stationary phases, and solid-phase peptide coupling chemistry .

H-Bond Acceptors
Reported
7 vs. 5 (target vs. decarboxylated analog)
Carboxylic acid enables amide coupling; decarboxylated analog lacks this essential functionality for peptide synthesis.
Computed by Cactvs; PubChem comparison.
Hydrogen bonding Molecular recognition Solid-phase peptide synthesis

Higher Topological Polar Surface Area for Polar Stationary Phases

The target compound has a computed Topological Polar Surface Area (TPSA) of 132 Ų versus 94.9 Ų for 1-(4-methyl-2,6-dinitrophenyl)pyrrolidine, a difference of +37.1 Ų driven entirely by the carboxylic acid moiety [1][2]. This substantial TPSA difference directly influences retention on polar stationary phases, including the BSA-based chiral stationary phases used for enantioseparation of dinitrophenyl amino acid derivatives [3]. For comparison, the 2,4-DNP-proline analogs (both L and D) also have TPSA values of approximately 132 Ų, but with significantly different XLogP3 values (1.8), meaning the target compound provides a unique combination of high TPSA and elevated lipophilicity not available in any single close analog [4].

Topological PSA
Reported
132 Ų (vs. 94.9 Ų for decarboxylated analog)
High TPSA combined with elevated lipophilicity creates a distinct chromatographic profile on polar CSPs.
Cactvs 3.4.8.18; TPSA equivalent to 2,4-DNP-prolines but with higher XLogP3.
Topological Polar Surface Area HPLC method development Chiral separation

R-Stereochemistry for Opposite Chiral Recognition

CAS 956270-21-6 possesses the (R) absolute configuration at the proline α-carbon (Defined Atom Stereocenter Count = 1, PubChem CID 11875086) [1]. This is the enantiomeric opposite of the widely commercialized N-(2,4-dinitrophenyl)-L-proline (CAS 1655-55-6), which has (S) configuration [2]. While N-(2,4-dinitrophenyl)-D-proline (CAS 10189-66-9) also carries (R) configuration, it lacks the 4-methyl-2,6-dinitro substitution pattern and has a lower XLogP3 (1.8) [3]. The (R)-configuration is essential for applications requiring D-amino acid surrogates, including the development of metabolically stable peptidomimetics resistant to endogenous L-peptidases, and for studies of chiral recognition where the opposite enantiomer serves as a negative control [4].

Stereochemistry
Reported
(R) at proline C-2 (D-configuration)
(R)-enantiomer required for D-amino acid peptidomimetics; D-DNP-proline lacks the 4-methyl-2,6-dinitro substitution.
Defined Atom Stereocenter Count = 1 (PubChem).
Chiral resolution Enantiomeric discrimination D-Proline scaffold

Distinct Electronic Character of 4-Methyl-2,6-Dinitro Substitution

The 2,6-dinitro-4-methylphenyl substituent on CAS 956270-21-6 represents a distinct regioisomeric arrangement compared to the 2,4-dinitrophenyl group on standard DNP-prolines [1][2]. In the 2,6-substitution pattern, both nitro groups flank the pyrrolidine nitrogen attachment point, creating symmetric steric hindrance and a different electronic push-pull character than the para-ortho arrangement in 2,4-DNP derivatives . The presence of the 4-methyl group modulates the electron density of the aromatic ring through inductive donation, partially offsetting the electron-withdrawing effect of the two nitro groups. This is reflected in the compound's complexity score of 421 (Cactvs) compared to 417 for 2,4-DNP-D-proline, indicating greater structural complexity [1][3]. The 2,6-dinitro pattern is known to influence the UV-Vis absorption maxima of dinitroaniline derivatives, with absorption coefficients differing from 2,4-isomers [4].

Electronic Character
Class-level
2,6-dinitro-4-methylphenyl vs. 2,4-dinitrophenyl
Distinct regioisomeric arrangement may lead to differentiated molecular recognition; SAR from 2,4-DNP may not transfer directly.
Class-level inference based on nitroarene electronic effects; data to verify in target assays.
Electron-withdrawing groups Nitroarene substitution SAR studies

Molecular Weight Advantage for Mass Spectrometry Detection

With an exact monoisotopic mass of 295.08043514 Da, the target compound is 14.03 Da heavier than the 2,4-DNP-prolines (exact mass 281.06478508 Da) [1][2]. This mass difference, attributable to the 4-methyl substituent (CH2), provides a distinct m/z signature that facilitates unambiguous identification in LC-MS/MS workflows, particularly when studying complex reaction mixtures where multiple DNP-amino acid derivatives may co-elute . The predicted density of 1.505 ± 0.06 g/cm³ (ChemSrc) and boiling point of 538.2 ± 50.0 °C further differentiate the physical properties from the 2,4-DNP-prolines, which have predicted densities of approximately 1.563 g/cm³ .

Exact Mass
Reported
295.08 Da (Δ = +14.03 Da vs. 2,4-DNP-prolines)
14 Da mass shift provides m/z differentiation in LC-MS, supporting unambiguous identification in reaction mixtures.
Monoisotopic mass from PubChem; attributable to 4-methyl substituent.
Mass spectrometry Molecular weight differentiation Metabolite identification

High-Value Application Scenarios


Chiral HPLC Method Development for Derivatized Amino Acids

The elevated XLogP3-AA (2.2 vs. 1.8 for standard 2,4-DNP-prolines) combined with the high TPSA (132 Ų) of CAS 956270-21-6 makes it an ideal candidate for evaluating reversed-phase chiral stationary phases where both hydrophobic and polar interactions govern enantiorecognition [1][2]. Published data for BSA chiral stationary phases show that DNP-proline resolution factors range from 0.96 to 2.04 depending on mobile phase composition, and the 4-methyl-2,6-dinitro modification is expected to shift retention times measurably, enabling method development laboratories to establish elution order references distinct from the ubiquitous 2,4-DNP derivatives [3].

D-Amino Acid Peptidomimetic Synthesis

The (R)-configuration paired with the 4-methyl-2,6-dinitrophenyl protecting group provides a unique building block for solid-phase peptide synthesis of D-proline-containing peptidomimetics [4]. The carboxylic acid functionality (conferring 7 H-bond acceptors vs. 5 in the decarboxylated analog) is essential for amide bond formation, while the 2,6-dinitro-4-methylphenyl group serves as an orthogonal chromophore for UV monitoring of coupling efficiency [5]. The 14 Da mass advantage over 2,4-DNP-prolines facilitates LC-MS reaction monitoring.

SAR of Nitroarene-Substituted Protease Inhibitors

For laboratories investigating dinitrophenyl-proline scaffolds as collagenase or matrix metalloproteinase inhibitors, CAS 956270-21-6 offers access to a previously unexplored region of chemical space—the 2,6-dinitro-4-methylphenyl substitution pattern . While 2,4-DNP-proline is documented as a collagenase inhibitor tool compound, the distinct electronic character of the 2,6-isomer (complexity score 421 vs. 417) is expected to produce differentiated enzyme inhibition profiles, enabling SAR studies that probe the steric and electronic requirements of the nitroarene binding pocket [6].

Chiral Recognition Probe for DNA Minor Groove Binding

Optically active DNP-proline derivatives have been employed as reporter molecules for investigating the helical sense of nucleic acids, with evidence that the 2,4-dinitroaniline ring intercalates between DNA base pairs while the proline side chain occupies the minor groove [7]. The (R)-configuration of CAS 956270-21-6, combined with the altered electronic character of the 2,6-dinitro-4-methylphenyl ring, provides a complementary probe to the established 2,4-DNP-L-proline for dissecting chiral recognition in DNA-ligand interactions, potentially offering altered binding thermodynamics and distinct spectroscopic signatures .

Application
Selection Property
Validation Focus
Chiral HPLC method development
Lipophilicity–TPSA combination
Retention shift assessment on polar CSPs; elution order verification relative to 2,4-DNP derivatives
D-Peptidomimetic synthesis
(R)-configuration with 4-methyl-2,6-dinitrophenyl chromophore
Coupling efficiency monitoring by UV; chiral integrity by HPLC; reaction progress tracking by LC-MS
Protease inhibitor SAR studies
2,6-dinitro-4-methylphenyl electronic signature
Enzyme inhibition endpoint differentiation relative to 2,4-DNP scaffolds
DNA minor groove chiral recognition
(R)-configuration with distinct nitroarene chromophore
DNA-binding thermodynamics and spectroscopic signature assessment
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